![molecular formula C24H21N3O6 B11534271 3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11534271.png)
3-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common route involves the following steps:
Formation of 2-(2,6-Dimethylphenoxy)acetic acid: This can be achieved by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 2-(2,6-dimethylphenoxy)acetic acid is then reacted with an amine to form the corresponding amide.
Formation of the Imino Group: The amide is then treated with a suitable reagent to introduce the imino group.
Coupling with 4-Nitrobenzoic Acid: Finally, the imino compound is coupled with 4-nitrobenzoic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings and the imino group.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized aromatic compounds.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for potential biological activities such as antimicrobial or anticancer properties.
Medicine
Drug Development: Due to its structural features, it may be explored as a lead compound in drug development.
Industry
Materials Science: The compound could be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
- 2-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
- 4-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate
Uniqueness
The uniqueness of 3-[(E)-{[2-(2,6-Dimethylphenoxy)acetamido]imino}methyl]phenyl 4-nitrobenzoate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H21N3O6 |
|---|---|
Peso molecular |
447.4 g/mol |
Nombre IUPAC |
[3-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C24H21N3O6/c1-16-5-3-6-17(2)23(16)32-15-22(28)26-25-14-18-7-4-8-21(13-18)33-24(29)19-9-11-20(12-10-19)27(30)31/h3-14H,15H2,1-2H3,(H,26,28)/b25-14+ |
Clave InChI |
PQWZXWASYIOOEQ-AFUMVMLFSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dibromo-6-[(E)-{[2-(2,2-diphenylacetamido)acetamido]imino}methyl]phenyl 3-bromobenzoate](/img/structure/B11534195.png)

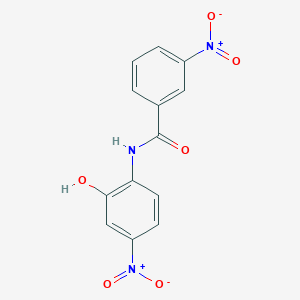
![4-Methoxybenzyl 4-[2-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11534206.png)
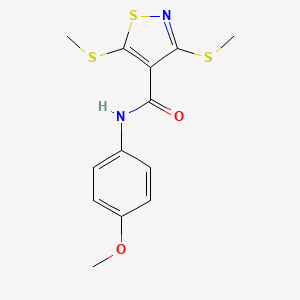
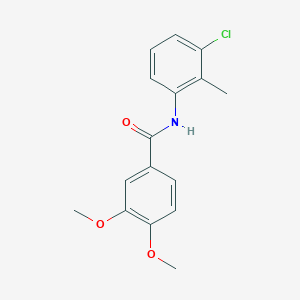
![N-(4-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)acetamide](/img/structure/B11534223.png)
![2-(4-nitrophenoxy)-N'-{(E)-[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B11534226.png)
![N-methyl-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11534245.png)

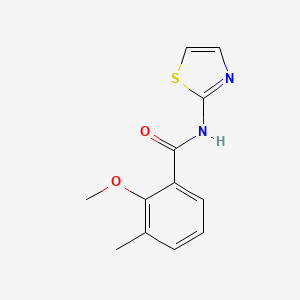
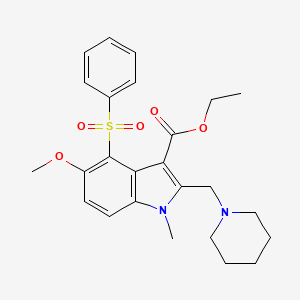
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11534267.png)
![N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-3-(4-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11534278.png)
